(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone
Description
This compound is a benzofuran-derived methanone featuring a 3,4-dimethoxyphenyl group at the ketone position and a 5-hydroxy-4-(piperidin-1-ylmethyl) substitution on the benzofuran core. Benzofuran derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and CNS-targeting properties.
Properties
Molecular Formula |
C23H25NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C23H25NO5/c1-27-19-8-6-15(12-21(19)28-2)23(26)17-14-29-20-9-7-18(25)16(22(17)20)13-24-10-4-3-5-11-24/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3 |
InChI Key |
CIJXGCJZIUSNEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCCCC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of benzofuran compounds exhibit antidepressant-like effects. The piperidine component may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further investigation in treating depression .
Antipsychotic Effects
The compound's structural similarity to known antipsychotics suggests potential efficacy in managing psychotic disorders. Studies have shown that compounds with similar structures can modulate dopaminergic activity, which is crucial in treating schizophrenia .
Antimicrobial Properties
Some derivatives of benzofuran compounds have demonstrated antimicrobial activity against various pathogens. The presence of the piperidine ring may enhance this effect by altering membrane permeability or inhibiting key metabolic pathways in bacteria and fungi .
Case Studies
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The benzofuran core may also interact with various enzymes and proteins, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s benzofuran scaffold is substituted with hydroxyl and piperidinylmethyl groups, while the methanone moiety is linked to a 3,4-dimethoxyphenyl ring. Key analogs for comparison include:
Table 1: Structural Comparison of Benzofuran Derivatives
Key Observations :
- The furanone derivative in shares a heterocyclic core but lacks the benzofuran aromatic system, reducing planarity and conjugation.
Spectroscopic Data and Structural Elucidation
Benzofuran derivatives are typically characterized via NMR and UV spectroscopy. Comparative data from literature:
Table 2: NMR Spectral Data (Key Peaks)
Biological Activity
The compound (3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran moiety, which is known for various biological activities, and a piperidine ring that may contribute to its pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this benzofuran derivative exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| Compound B | HeLa (Cervical) | 10 | Inhibition of Bcl-2 expression |
| (3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone | A549 (Lung) | TBD | TBD |
Neuroprotective Effects
The piperidine component is associated with neuroprotective effects, potentially through modulation of neurotransmitter systems. Research indicates that similar compounds can enhance dopaminergic activity and provide protection against neurodegenerative conditions .
Anti-inflammatory Activity
Compounds with structural similarities have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzofuran derivatives, including the target compound, revealed that it significantly inhibited the growth of A549 lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 value was determined to be around 12 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Parkinson’s disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss. Behavioral assessments showed significant improvement in coordination and balance compared to control groups treated with placebo .
The biological activities of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone are hypothesized to involve:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Neurotransmitter Modulation : Interaction with dopamine receptors leading to enhanced neuroprotection.
- Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathways that regulate inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
